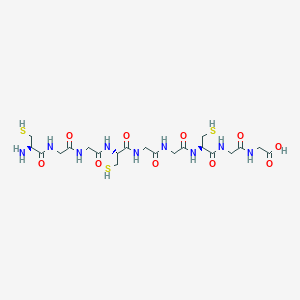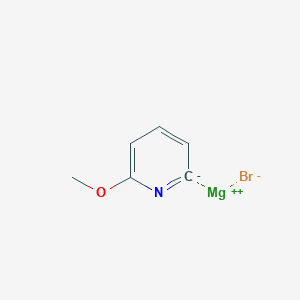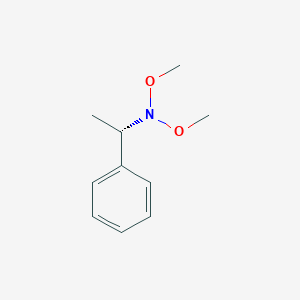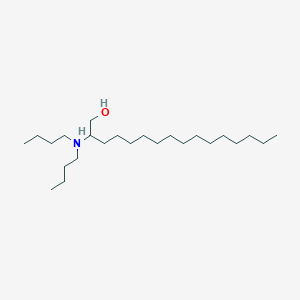
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine is a complex peptide composed of multiple amino acids, specifically cysteine and glycine. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure, which includes multiple cysteine residues, allows it to participate in various biochemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the stability and function of many proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The thiol groups in cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in a buffered solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Disulfide-linked peptides: Formed through oxidation.
Reduced peptides: Formed through reduction.
Substituted peptides: Formed through nucleophilic substitution.
Scientific Research Applications
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine has several applications in scientific research:
Biochemistry: Used to study protein folding and stability due to its ability to form disulfide bonds.
Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.
Industrial: Used in the production of specialized biomaterials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways related to redox balance and signal transduction.
Comparison with Similar Compounds
Similar Compounds
L-Cystine: A dimer of cysteine, involved in similar redox reactions.
γ-L-Glutamyl-L-cysteine: A precursor to glutathione, involved in antioxidant defense.
Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine is unique due to its repetitive structure, which allows for multiple disulfide bond formations, enhancing its stability and functionality in various applications.
Properties
CAS No. |
918412-67-6 |
|---|---|
Molecular Formula |
C21H35N9O10S3 |
Molecular Weight |
669.8 g/mol |
IUPAC Name |
2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H35N9O10S3/c22-10(7-41)19(38)26-1-13(31)23-4-16(34)29-11(8-42)20(39)27-2-14(32)24-5-17(35)30-12(9-43)21(40)28-3-15(33)25-6-18(36)37/h10-12,41-43H,1-9,22H2,(H,23,31)(H,24,32)(H,25,33)(H,26,38)(H,27,39)(H,28,40)(H,29,34)(H,30,35)(H,36,37)/t10-,11-,12-/m0/s1 |
InChI Key |
SAQTYCXOUWKCPW-SRVKXCTJSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
![5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12624727.png)

![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)

![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)

![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
